Esperamicin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

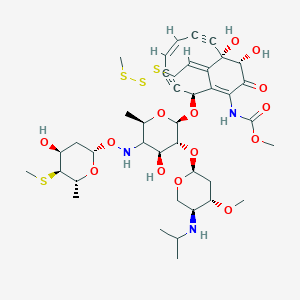

Esperamicin C is a highly potent cytotoxic compound that belongs to the group of enediyne antibiotics. It was first isolated from the fermentation broth of Actinomadura verrucosospora in 1987 and has since been a subject of extensive research due to its remarkable biological activities. Esperamicin C has been found to possess potent antitumor activity, making it a promising candidate for cancer chemotherapy.

Mechanism of Action

Esperamicin C belongs to the group of enediyne antibiotics, which are known for their potent DNA cleaving activity. Esperamicin C exerts its cytotoxic effect by binding to DNA and inducing double-strand breaks. The mechanism of action of esperamicin C involves the formation of a diradical species that abstracts hydrogen atoms from the deoxyribose sugar in DNA, leading to the formation of a highly reactive enediyne intermediate. This intermediate then undergoes a series of cyclization reactions, resulting in the formation of a highly reactive species that cleaves DNA.

Biochemical and Physiological Effects

Esperamicin C has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis, inhibit DNA synthesis, and disrupt the cell cycle. It has also been found to induce oxidative stress and activate the p53 pathway, leading to cell death. Esperamicin C has been shown to be highly toxic to cancer cells, while having minimal effect on normal cells, making it a promising candidate for cancer chemotherapy.

Advantages and Limitations for Lab Experiments

Esperamicin C has several advantages for lab experiments. It is highly potent and effective against a wide range of cancer cell lines. It has also been found to be effective against multidrug-resistant cancer cells. However, esperamicin C has several limitations for lab experiments. It is difficult to synthesize and has low yields. It is also highly toxic, making it difficult to handle and study.

Future Directions

Despite the challenges associated with esperamicin C, there are several future directions for its research. One direction is the development of more efficient synthesis methods to increase the yield of esperamicin C and its analogs. Another direction is the investigation of the mechanism of action of esperamicin C to better understand its cytotoxic effects. Additionally, there is a need to explore the potential of esperamicin C as a targeted therapy for cancer, as well as its potential use in combination with other chemotherapeutic agents. Finally, there is a need to investigate the potential of esperamicin C as a tool for genetic engineering, due to its ability to induce DNA damage.

Synthesis Methods

Esperamicin C is a complex natural product that is difficult to synthesize. The synthesis of esperamicin C involves several steps, including the preparation of the enediyne core, the attachment of the sugar moiety, and the introduction of the side chain. The most common approach to the synthesis of esperamicin C is the convergent synthesis, which involves the assembly of the different fragments of the molecule. This method has been successful in producing esperamicin C and its analogs, albeit with low yields.

Scientific Research Applications

Esperamicin C has been extensively studied for its antitumor activity. It has been found to be highly effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. Esperamicin C exerts its cytotoxic effect by inducing DNA damage, specifically double-strand breaks, leading to cell death. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer chemotherapy.

properties

CAS RN |

107453-55-4 |

|---|---|

Product Name |

Esperamicin C |

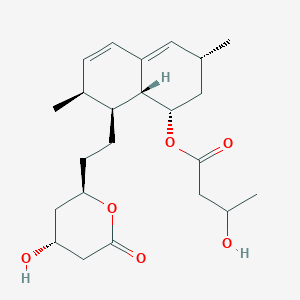

Molecular Formula |

C40H57N3O14S4 |

Molecular Weight |

932.2 g/mol |

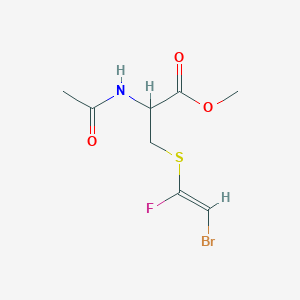

IUPAC Name |

methyl N-[(1S,4Z,8S,12S,13E)-1,12-dihydroxy-8-[(2R,3R,4S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C40H57N3O14S4/c1-20(2)41-24-19-52-28(18-27(24)50-5)56-35-33(45)31(43-57-29-17-25(44)36(58-7)22(4)53-29)21(3)54-38(35)55-26-13-11-9-10-12-15-40(49)23(14-16-60-61-59-8)30(26)32(34(46)37(40)47)42-39(48)51-6/h9-10,14,20-22,24-29,31,33,35-38,41,43-45,47,49H,16-19H2,1-8H3,(H,42,48)/b10-9-,23-14+/t21-,22-,24+,25+,26+,27+,28+,29+,31?,33+,35-,36-,37-,38+,40+/m1/s1 |

InChI Key |

JRSLIWPVTGZREY-CMIFKYRDSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)ONC2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3C[C@@H]([C@H](CO3)NC(C)C)OC)O[C@H]4C#C/C=C\C#C[C@]\5([C@@H](C(=O)C(=C4/C5=C\CSSSC)NC(=O)OC)O)O)C)O)SC |

SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |

synonyms |

esperamicin C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B216515.png)

![4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216517.png)

![4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216518.png)

![3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B216520.png)

![2-[(4-methylquinazolin-2-yl)amino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B216525.png)

![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)

![2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)

![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)